molecular formula C19H15NO5 B1269222 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- CAS No. 18692-68-7

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-

Cat. No. B1269222
CAS RN: 18692-68-7
M. Wt: 337.3 g/mol
InChI Key: WZSKLTVIGWVEKR-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-" often involves multi-step chemical reactions, starting from simple precursors. For instance, compounds with similar structures have been synthesized by condensation reactions, starting from amino-triazole derivatives and progressing through several reaction stages, including treatment with aromatic aldehydes or hydrazine hydrate, to yield a variety of functionalized molecules (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. These methods provide detailed insights into the arrangement of atoms within the molecule and the stereochemistry of the compound. For example, Alotaibi et al. (2018) confirmed the structure of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide through single crystal X-ray diffraction and spectroscopic methods, revealing the compound's precise geometrical configuration (Alotaibi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical transformations. These transformations include cyclization reactions, nucleophilic substitutions, and the formation of Schiff bases through condensation with aldehydes. The versatility in chemical reactions enables the synthesis of a wide range of derivatives with potential biological activities (Bekircan, Ülker, & Menteşe, 2015).

Scientific Research Applications

Anticancer Research

A study by Bekircan et al. (2008) explored the synthesis of compounds related to 4,5-Dihydrooxazole derivatives and evaluated their anticancer activity against various cancer cell lines. This suggests potential applications in developing anticancer therapies (Bekircan et al., 2008).

Antimicrobial Studies

Research conducted by Bektaş et al. (2007) focused on synthesizing new 1,2,4-Triazole derivatives, which included structures similar to 4,5-Dihydrooxazole. These compounds were screened for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Molecular Analysis

A study by Alotaibi et al. (2018) focused on synthesizing and structurally elucidating a compound with a structure similar to 4,5-Dihydrooxazole. The research provided valuable insights into the molecular structure and properties of such compounds (Alotaibi et al., 2018).

Nonlinear Optical and Spectroscopic Analysis

Beytur and Avinca (2021) conducted research on heterocyclic compounds, including those with a 4,5-Dihydrooxazole structure. They investigated the electronic, nonlinear optical properties, and spectroscopic properties, contributing to the understanding of these compounds in optical and electronic applications (Beytur & Avinca, 2021).

Molecular Docking Studies

Research by Nayak and Poojary (2019) involved synthesizing a compound structurally related to 4,5-Dihydrooxazole and conducting molecular docking studies. This indicates potential applications in drug design and discovery (Nayak & Poojary, 2019).

Synthesis and Characterization

Arrahman, Hayun, and Yanuar (2011) synthesized a compound similar to 4,5-Dihydrooxazole, focusing on its synthesis, purification, and structural elucidation. Such research contributes to the chemical synthesis and characterization of related compounds (Arrahman, Hayun, & Yanuar, 2011).

properties

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12(21)24-16-9-8-13(11-17(16)23-2)10-15-19(22)25-18(20-15)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKLTVIGWVEKR-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351271
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-

CAS RN

18692-68-7
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID 2-METHOXY-4-(5-OXO-2-PHENYL-OXAZOL-4-YLIDENEMETHYL)-PHENYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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